Salbutamol
CAS No.: 1219798-60-3
VCID: VC0196502
Molecular Formula: C13H18NO3D3
Molecular Weight: 242.33
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Salbutamol, also known as albuterol, is a widely used medication for treating respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and exercise-induced bronchoconstriction. It is a short-acting β2 adrenergic receptor agonist that works by relaxing the smooth muscle in the airways, thereby improving airflow to the lungs . Key Features of Salbutamol:
Pharmacology and Mechanism of ActionSalbutamol acts by stimulating β2 adrenergic receptors in the bronchial muscles, leading to relaxation and dilation of the airways. This action is crucial for relieving symptoms of asthma and COPD, such as wheezing, coughing, and shortness of breath . The drug is formulated as a racemic mixture of R- and S-isomers, with the R-isomer being pharmacologically active . Mechanism of Action:
Medical UsesSalbutamol is primarily used for:
Table: Common Medical Uses of Salbutamol
Adverse EffectsCommon side effects include tremors, anxiety, headache, and palpitations. Serious side effects may involve worsening bronchospasm, irregular heartbeat, and hypokalemia (low blood potassium) . Table: Common and Serious Side Effects of Salbutamol
Environmental ImpactSalbutamol inhalers are noted for their significant environmental impact due to the propellants used, making them a major source of carbon emissions in healthcare. Dry powder inhalers are recommended as a more environmentally friendly alternative . Research Findings and DevelopmentsRecent studies have explored the use of salbutamol in treating myasthenia gravis and transient neonatal myasthenia gravis, showing promising results in reducing symptoms . Additionally, there has been interest in developing enantiopure versions of salbutamol, such as levalbuterol, which is the R-isomer with higher efficacy and fewer side effects, though its high cost limits widespread adoption . Table: Emerging Uses and Developments
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CAS No. | 1219798-60-3 | ||||||||||||||||||||||
Product Name | Salbutamol | ||||||||||||||||||||||
Molecular Formula | C13H18NO3D3 | ||||||||||||||||||||||
Molecular Weight | 242.33 | ||||||||||||||||||||||
IUPAC Name | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | ||||||||||||||||||||||
Standard InChI | InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3 | ||||||||||||||||||||||
SMILES | CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | ||||||||||||||||||||||
Appearance | White solid | ||||||||||||||||||||||
Melting Point | 157-158°C | ||||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||||
Related CAS | 18559-94-9 (unlabelled) | ||||||||||||||||||||||
Synonyms | (±)-Albuterol-d3 (3-hydroxymethyl-d2; α-d1) | ||||||||||||||||||||||
Tag | Salbutamol | ||||||||||||||||||||||
Reference | Array Compounds from Yao, X., Parnot, C., Deupi, X., Ratnala, V.R.P., Swaminath, G., Farrens, D. & Kobilka, B. Coupling ligand structure to specific conformational switches in the beta2-andrenoceptor. Nature Chemical Biology, doi:10.1038/nchembio801. http://www.nature.com/naturechemicalbiology |
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PubChem Compound | 2083 | ||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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